Indirubin (Standard)
描述
Indirubin, a bis-indole alkaloid derived from plants such as Isatis indigotica and Indigofera tinctoria, has been a cornerstone in traditional Chinese medicine for treating chronic myeloid leukemia (CML) and inflammatory diseases . Its pharmacological profile includes anti-tumor, anti-inflammatory, and neuroprotective activities, primarily through inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK3β) .
Structure
3D Structure
属性
IUPAC Name |
2-(2-hydroxy-1H-indol-3-yl)indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLNPCNGMHKCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026053, DTXSID501026052 | |
| Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479-41-4, 397242-72-7, 906748-38-7 | |
| Record name | Indirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoindirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397242727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906748387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indirubin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indirubin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOINDIRUBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LXW6D3W2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INDIRUBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86L8P74GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Traditional Plant-Based Extraction Methods
Fermentation-Based Isolation from Polygonum tinctorium
The most documented traditional method involves anaerobic fermentation of fresh Polygonum tinctorium leaves harvested between July–October. As detailed in CN103468759A, leaves are crushed with water (1:3 w/v), mixed with indoloquinone (1% w/w), and fermented under nitrogen at 25°C for 24 hours. Periodic stirring every hour controls oxygenation and temperature homogeneity. Post-fermentation, the slurry is heated to 90°C for 30 minutes to terminate enzymatic activity, followed by chloroform/ethyl acetate (3:1 v/v) extraction. This method yields 0.8–1.2% indirubin with 92% purity after alumina column chromatography.
Aerobic vs. Anaerobic Fermentation Dynamics
Comparative studies in CN103468759A demonstrate that oxygen availability critically impacts indirubin yield. Under aerobic conditions (continuous air bubbling), indigo dominates (68% of total indigoids), while anaerobic fermentation with nitrogen sparging increases indirubin production to 54% of total pigments. This aligns with the oxygen-sensitive nature of indoxyl dimerization pathways favoring indirubin formation under reducing conditions.
Acid-Alcohol Extraction from Isatis indigotica
CN101817778A outlines an alternative acid-alcohol method using 2–3% hydrochloric acid-methanol (60–80% v/v) for reflux extraction. Fresh Isatis indigotica leaves are pretreated with HCl to hydrolyze indoxyl glycosides, followed by three methanol extractions at 70°C. Activated carbon decolorization removes chlorophylls, and ammonia (pH 9–10) precipitates indigoids. Dichloromethane/ethyl acetate (2:1 v/v) gradient elution on alumina columns achieves 95% indirubin purity, though yields are lower (0.5–0.7%) compared to fermentation.
Chemical Synthesis Approaches
Temperature-Modulated Indole Oxidation
Recent advances in chemical synthesis exploit temperature-dependent reactivity of indole precursors. As reported by Rocha et al., electron-deficient 5- or 7-substituted indoles react with molybdenum hexacarbonyl (Mo(CO)₆) and cumyl peroxide at 40°C to form indoxyl intermediates, which dimerize preferentially into indirubin (78% selectivity). Lower temperatures (25°C) favor indirubin by slowing indigo-forming [2+2] cycloadditions. Halogenated indoles (e.g., 5-bromoindole) exhibit broad functional group tolerance, enabling yields up to 63% under optimized conditions.
Mechanistic Insights into Indoxyl Dimerization
Density functional theory (DFT) calculations reveal that indirubin formation proceeds through a keto-enol tautomerization of the indoxyl radical, followed by anti-parallel dimerization. Electron-withdrawing substituents stabilize the transition state, reducing activation energy by 12–15 kcal/mol compared to unsubstituted indoles.
Aldol Condensation of Isatin Derivatives
A two-step synthesis route involves (1) N-propargylation of isatin using propargyl bromide/K₂CO₃ and (2) Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with triazoles. The resultant triazole-isatin derivatives undergo aldol condensation with 3-acetoxyindole in DMF at 80°C, yielding indirubin analogues with 1,2,3-triazole moieties (45–58% yields). These derivatives show improved aqueous solubility (LogP reduced by 1.2–1.8) while maintaining kinase inhibition activity.
Microbial Bioproduction Systems
Engineered Escherichia coli for Indigoid Biosynthesis
The highest-yielding method reported to date employs recombinant E. coli BL21(DE3) co-expressing xiamycin cyclase (XiaI), flavin reductase (Fre), tryptophan permease (TnaB), and catalase (KatE). Under optimized conditions (25°C, 0.02 mM IPTG, 5 mM tryptophan), this strain produces 276.7 mg/L total indigoids in 48 hours, comprising 250.7 mg/L indirubin and 26.0 mg/L indigo.
Metabolic Pathway Engineering
XiaI catalyzes the cyclization of 2-hydroxyindole to indoxyl, which spontaneously dimerizes. Co-expression of Fre ensures sufficient FADH₂ for XiaI activity, while KatE degrades H₂O₂ that inhibits indoxyl formation. TnaB enhances tryptophan uptake, overcoming substrate limitations in minimal media.
Purification and Isolation Techniques
Alumina Chromatography
Both traditional and synthetic methods employ alumina (Al₂O₃) chromatography for indirubin purification. A 1:2 indirubin-to-alumina ratio with gradient elution (chloroform → ethyl acetate) achieves 92–95% purity. Polar impurities like indigo (LogP 3.1 vs. indirubin’s 4.7) are retained on the column, enabling selective elution.
Comparative Analysis of Preparation Methods
| Method | Yield | Purity | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Plant fermentation | 0.8–1.2% | 92% | 120–150 | Moderate |
| Chemical synthesis | 45–63% | 98% | 300–450 | High |
| Microbial bioproduction | 250.7 mg/L | 85% | 80–100 | High |
Chemical synthesis offers superior purity but faces cost barriers due to Mo(CO)₆ and cumyl peroxide reagents. Bioproduction strikes a balance between yield (250 mg/L) and cost-effectiveness, though downstream purification remains challenging.
化学反应分析
Tautomerization
-
Indirubin formation proceeds through a condensation pathway between the keto and enol tautomers of indoxyl .
Isomerization
-
Indirubin, indigo, and isoindigo are isomers of each other, differing in the connection positions of the two indole rings and their chemically active groups .
Reactions
-
With Electrophiles: (Salen)manganese(V) nitrido species are activated by electrophiles such as trifluoroacetic anhydride (TFAA) or trifluoroacetic acid (TFA) to produce
. Mechanistic studies suggest that the manganese(V) nitrido species first react with TFAA or TFA to produce an imido species, which then undergoes N…N coupling .
Indole reactions
-
Electron deficient indoles can lead to some indirubin formation with significant amounts of indigo, while more electron-rich systems produce indigo as the sole product .
Data Table
| Property | Description |
|---|---|
| Chemical Formula |
text|
| Molar Mass | 262.26 |
| Melting Point | 350°C (lit.) |
| Boiling Point | 496.6±45.0 °C(Predicted) |
| Solubility | Soluble in pyridine, acetone, chloroform, ether, ethyl acetate, slightly soluble in ethanol, insoluble in water |
| Appearance | Grey blue indigo naturalis powder (purple crystal or powder) |
| Color | Very Dark Red |
| Synonyms | Indigo red |
|IUPAC Name | 3-[(2E)-3-oxo-2,3-dihydro-1H-indol-2-ylidene]-2,3-dihydro-1H-indol-2-one |
科学研究应用
Anticancer Properties
Indirubin has been primarily studied for its anticancer effects, particularly in the treatment of chronic myelogenous leukemia (CML). Initial clinical trials in the 1980s demonstrated that indirubin could induce partial or complete remission in over 50% of CML patients, leading to further investigations into its efficacy against various cancers.
Mechanism of Action:
- Indirubin acts as an inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK-3β), which are crucial for cell cycle regulation and proliferation. It has been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways, including the activation of nuclear factor-kappa B (NF-κB) and the aryl hydrocarbon receptor (AhR) .
Case Studies:
- A study reported that indirubin derivatives displayed enhanced cytotoxicity against breast and bladder cancer cell lines, effectively overcoming drug resistance mechanisms . Another investigation highlighted the compound's ability to inhibit cell proliferation in various cancer models, including skin and lung cancers .
Anti-inflammatory Effects
Indirubin exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that indirubin can alleviate inflammation by modulating various cytokines and signaling pathways.
Mechanism of Action:
- Indirubin has been found to reduce levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha (TNF-α), thereby mitigating oxidative stress and inflammation . Its effects on NF-κB signaling further contribute to its anti-inflammatory actions.
Case Studies:
- In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, indirubin significantly reduced lung inflammation and improved antioxidant responses . This suggests its potential utility in treating respiratory conditions characterized by inflammation.
Wound Healing
Recent studies have indicated that indirubin may accelerate wound healing processes.
Mechanism of Action:
- Indirubin enhances keratinocyte migration without affecting proliferation, which is essential for effective wound closure. The activation of specific receptors involved in cellular migration has been implicated in this process .
Case Studies:
- In vitro assays demonstrated that indirubin significantly accelerated wound closure in scratch assays and improved healing outcomes in full-thickness skin ulcer models .
Neuroprotective Effects
Emerging evidence suggests that indirubin may possess neuroprotective properties, particularly in conditions like Alzheimer's disease.
Mechanism of Action:
- Indirubin derivatives have shown potential for targeting kinases involved in neurodegenerative processes, offering a novel approach to combat neuroinflammation and neuronal death .
Case Studies:
- Research has indicated that certain indirubin derivatives can enhance neuronal survival and reduce neuroinflammation, suggesting their therapeutic promise in neurodegenerative diseases .
Pharmacokinetics and Derivative Development
Despite its therapeutic potential, the clinical application of indirubin is limited by its poor water solubility. Recent efforts have focused on developing novel derivatives with improved pharmacokinetic profiles.
Innovations:
- Researchers have synthesized various indirubin derivatives that enhance solubility and bioavailability while maintaining or improving anticancer efficacy. These derivatives are designed to selectively inhibit specific kinases involved in cancer progression .
Summary Table of Indirubin Applications
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Inhibition of CDKs and GSK-3β | Effective against CML; induces apoptosis in cancer cells |
| Anti-inflammatory | Modulation of cytokines; inhibition of NF-κB signaling | Reduces inflammation in acute lung injury models |
| Wound healing | Enhances keratinocyte migration | Accelerates wound closure in skin models |
| Neuroprotection | Targets kinases involved in neurodegeneration | Promotes neuronal survival; reduces neuroinflammation |
| Pharmacokinetics | Development of soluble derivatives | Improved bioavailability; enhanced therapeutic effects |
作用机制
靛红主要通过抑制细胞周期蛋白依赖性激酶和糖原合成酶激酶-3β发挥作用。这些酶在细胞周期调控和凋亡中起着至关重要的作用。 靛红与这些酶的ATP结合位点结合,阻止其活性,从而导致细胞周期停滞和凋亡 。 此外,靛红已被证明可以下调致癌基因的表达,例如PLK1和PIN1 .
类似化合物:
靛蓝: 靛红的结构异构体,主要用作染料。
芸香碱: 另一种存在于板蓝根中的具有药理特性的化合物。
靛红-3’-肟: 靛红的衍生物,具有增强的抗癌活性.
靛红-5-磺酸: 另一种具有改善溶解度和药理特性的衍生物.
独特性: 靛红抑制细胞周期蛋白依赖性激酶和糖原合成酶激酶-3β的独特能力使其有别于其他类似化合物。 它具有广泛的生物活性,包括抗癌、抗炎和抗血管生成特性,使其成为科学研究和治疗开发中的一种宝贵化合物 .
相似化合物的比较
Tables
Table 1. Spectral Properties of Indigo vs. Indirubin
| Property | Indigo | Indirubin | Reference |
|---|---|---|---|
| λmax (UV-Vis) | 610 nm | 540 nm | |
| Fluorescence Intensity | Strong | Weak | |
| C=O Stretching (FTIR) | 1670 cm<sup>−1</sup> | 1620 cm<sup>−1</sup> |
Table 2. Key Derivatives and Bioactivities
生物活性
Indirubin, a naturally occurring compound derived from the indigo plant, has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the pharmacological properties of indirubin, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Chemical Structure and Properties
Indirubin is chemically classified as a 3,2'-bisindole and is a stable red isomer of indigo. Its structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry. The compound exhibits low toxicity levels in animal models, which enhances its appeal for therapeutic use .
Indirubin's biological activity is primarily attributed to its ability to inhibit several key kinases involved in cell cycle regulation and signaling pathways:
- Cyclin-Dependent Kinases (CDKs) : Indirubin has been shown to inhibit CDK2 and CDK4, leading to cell cycle arrest at the G0/G1 phase in various cancer cell lines .
- Glycogen Synthase Kinase-3 Beta (GSK-3β) : Indirubin acts as a potent inhibitor of GSK-3β (IC50 = 5 nM), which plays a crucial role in multiple cellular processes including proliferation, differentiation, and apoptosis .
- Aryl Hydrocarbon Receptor (AhR) : Indirubin also activates AhR signaling pathways, influencing the expression of proteins that regulate cell cycle progression and differentiation .
Cancer Treatment
Indirubin has demonstrated significant anti-cancer properties across various studies:
- Leukemia : In clinical trials involving chronic myelogenous leukemia (CML), 26% of patients achieved complete remission with indirubin treatment. The compound's low toxicity profile was noted, with only mild side effects reported .
- Colorectal Cancer : Research indicates that indirubin can ameliorate symptoms in models of inflammatory bowel disease (IBD), suggesting potential applications in managing colitis-related cancers .
- Glioblastoma : Recent studies have highlighted the efficacy of indirubin derivatives like 6'-bromoindirubin acetoxime (BiA) in improving survival rates in glioblastoma mouse models by targeting multiple pathways associated with tumor growth and immune response .
Anti-inflammatory Effects
Indirubin exhibits anti-inflammatory properties that may be beneficial in treating conditions such as colitis. In murine models, oral administration of indirubin significantly improved histological grading and reduced inflammatory markers like interleukin-6 .
Table 1: Summary of Indirubin's Biological Activities
Recent Research Developments
Recent investigations into indirubin derivatives have focused on enhancing solubility and bioavailability for improved therapeutic outcomes. For instance, formulations like PPRX-1701 have been developed to optimize delivery methods for glioblastoma treatment, showing promising results in preclinical trials .
常见问题
Q. What are the primary molecular targets of indirubin in anti-inflammatory and anticancer research?
Indirubin primarily targets kinases such as MAPK14 (p38α), which regulates inflammatory pathways in psoriasis . In cancer research, it modulates NF-κB, STAT3, and TGF-ß signaling, contributing to antitumor effects . Kinase profiling studies reveal its ability to bind ATP pockets in diverse kinases, influencing apoptosis and immune regulation .
Q. How is indirubin typically isolated and quantified in plant extracts or traditional formulations?
High-performance liquid chromatography (HPLC) with UV detection is the standard method. For example, indirubin quantification uses a regression equation () within a linear range of 0.057–0.46 μg/mL, validated via recovery rates (99.43%, RSD 0.81%) . Thin-layer chromatography (TLC) is also employed for preliminary screening .
Q. What in vitro assays are commonly used to assess indirubin’s anticancer efficacy?
- Cell proliferation : Cell Counting Kit-8 (CCK-8) assays measure viability (e.g., DLBCL cells treated with 10–20 μM indirubin for 24–72 hours) .
- Apoptosis : Flow cytometry with Annexin V/PI staining quantifies apoptotic rates .
- Gene expression : qPCR and western blotting evaluate Bax/Bcl-2 ratios and caspase-3 activation .
Q. What are the key structural features of indirubin critical for its bioactivity?
The oxime group at the C-3 position enhances photostability and solubility, as shown by TDDFT computational studies. Modifications here alter emission spectra (543–625 nm) and solvent-dependent stability . The lactam ring and planar structure are essential for kinase inhibition .
Q. How does indirubin influence immune regulation in autoimmune models?
In murine immune thrombocytopenia (ITP), indirubin increases CD4+CD25+Foxp3+ regulatory T cells (Tregs) by 20–30%, measured via flow cytometry. This immunomodulation correlates with reduced splenic inflammation .
Advanced Research Questions
Q. How can researchers optimize indirubin derivatives to improve aqueous solubility without compromising bioactivity?
- Structural modifications : Introducing a piperidine heterocycle or hydrochloride salt enhances solubility (e.g., 6’-bromoindirubin acetoxime, BiA) .
- Oxime derivatives : Replace the C-3 carbonyl with oxime groups to reduce intramolecular hydrogen bonding, improving bioavailability .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles can address poor pharmacokinetics .
Q. What experimental strategies resolve contradictions in indirubin’s pro-apoptotic vs. immunomodulatory effects?
Q. How do computational methods like TDDFT elucidate indirubin’s photophysical properties?
Time-dependent density functional theory (TDDFT) predicts absorption/emission spectra (e.g., 470–478 nm absorption; 543–625 nm emission) by modeling keto-enol tautomerism. Solvent parameters (dielectric constant, viscosity) are incorporated to validate experimental data .
Q. What in vivo models best recapitulate indirubin’s antitumor efficacy for translational research?
Q. How can researchers address variability in indirubin’s potency across cancer cell lines?
- Kinome-wide profiling : Identify cell-specific kinase expression patterns (e.g., glioblastoma vs. leukemia) using phosphoproteomics .
- Metabolic profiling : LC-MS/MS to assess indirubin metabolism (e.g., CYP450-mediated oxidation) and tissue-specific bioavailability .
Methodological Guidelines
- Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., qPCR + western blotting for gene expression) .
- Experimental Design : For derivative synthesis, follow protocols in (oxime group addition via hydroxylamine hydrochloride reflux) and (piperidine incorporation).
- Statistical Tools : Use ANOVA for dose-response studies and Kaplan-Meier analysis for survival assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
